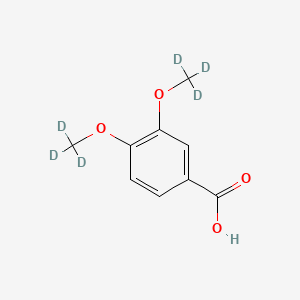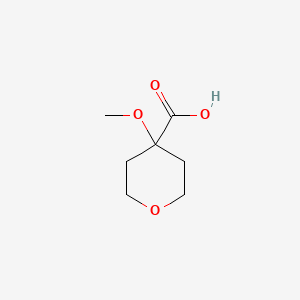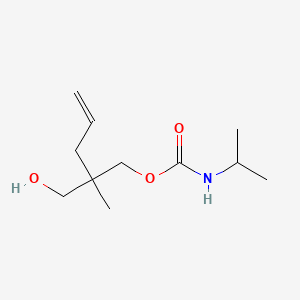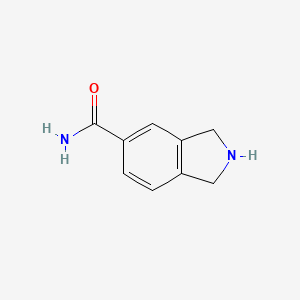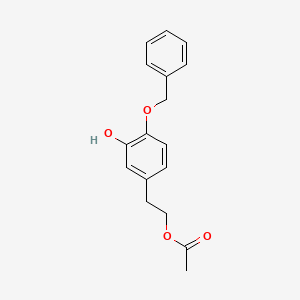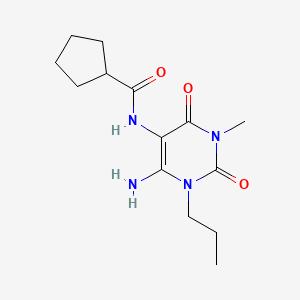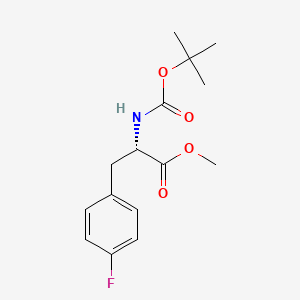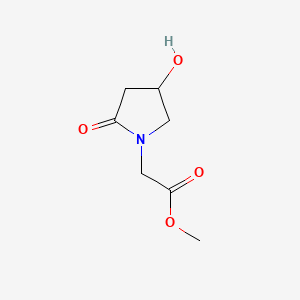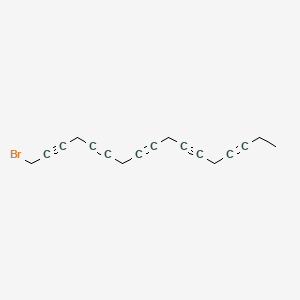
1-Bromo-2,5,8,11,14-heptadecapentayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,5,8,11,14-heptadecapentayne is a chemical compound with the molecular formula C17H15Br. It is characterized by the presence of a bromine atom attached to a heptadecapentayne chain, which includes multiple triple bonds. This compound is primarily used in research settings and has various applications in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,5,8,11,14-heptadecapentayne can be synthesized through a multi-step process involving the bromination of heptadecapentayne precursors. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine-containing waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,5,8,11,14-heptadecapentayne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: The triple bonds in the heptadecapentayne chain can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: Products include partially or fully hydrogenated hydrocarbons.
Applications De Recherche Scientifique
1-Bromo-2,5,8,11,14-heptadecapentayne has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,5,8,11,14-heptadecapentayne involves its ability to participate in various chemical reactions due to the presence of the bromine atom and multiple triple bonds. The bromine atom acts as a leaving group in substitution reactions, while the triple bonds provide sites for coupling and reduction reactions. The compound’s reactivity is influenced by the electronic properties of the heptadecapentayne chain and the bromine atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromoheptadeca-2,5,8,11-tetrayne: Similar structure but with one less triple bond.
1-Bromoheptadeca-2,5,8,11,14-hexayne: Similar structure but with one more triple bond.
1-Chloroheptadeca-2,5,8,11,14-pentayne: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-Bromo-2,5,8,11,14-heptadecapentayne is unique due to its specific arrangement of triple bonds and the presence of a bromine atom. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propriétés
IUPAC Name |
1-bromoheptadeca-2,5,8,11,14-pentayne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2,5,8,11,14,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBFPYHDYCGDQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCC#CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-n-Pentylphenol-[d5]](/img/structure/B590497.png)
![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)
